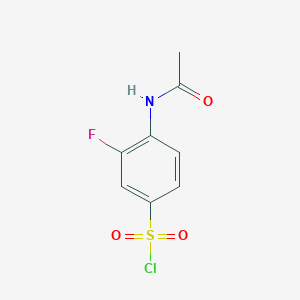

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-acetamido-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO3S/c1-5(12)11-8-3-2-6(4-7(8)10)15(9,13)14/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTELCYFLRNFINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627876 | |

| Record name | 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-71-3 | |

| Record name | 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamido-3-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Strategic Building Block for Modern Medicinal Chemistry

An In-Depth Technical Guide to 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications in Drug Discovery

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key motifs: a reactive sulfonyl chloride group, a hydrogen-bond-donating acetamido group, and a strategically placed fluorine atom. This combination makes it an invaluable intermediate, or building block, for the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics.[1][2]

The sulfonyl chloride moiety serves as a potent electrophilic handle for coupling with a wide array of nucleophiles, most notably amines, to form stable sulfonamide linkages—a cornerstone scaffold in numerous approved drugs.[3] The fluorine atom, a bioisostere of hydrogen, is not merely a passive substituent. Its introduction is a deliberate design choice in modern drug discovery, often used to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, which can translate into improved pharmacokinetic and pharmacodynamic profiles.[4]

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, a field-proven synthetic protocol, core reactivity, and strategic applications of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride, with a particular focus on its role in the development of protein kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis.

Core Chemical Properties

The essential identifiers and properties of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 349-71-3 | [2] |

| Molecular Formula | C₈H₇ClFNO₃S | [2] |

| Molecular Weight | 251.66 g/mol | [2] |

| Common Synonyms | N-(4-chlorosulfonyl-2-fluorophenyl)acetamide | - |

| Physical State | White to off-white solid (anticipated) | [1] |

| Storage Conditions | Store under an inert atmosphere at room temperature or refrigerated (0-10°C) | [2][5] |

Physical Properties

-

Appearance : Typically a white to light yellow or off-white crystalline powder.[1][5]

-

Solubility : Insoluble in water, with which it reacts.[1] It is expected to be soluble in chlorinated organic solvents such as chloroform and dichloromethane, and sparingly soluble in aromatic hydrocarbons like benzene.[1][5] The choice of an aprotic solvent is critical for any reaction to avoid hydrolysis of the sulfonyl chloride group.

Spectroscopic Characterization (Anticipated)

While a dedicated spectrum for this specific compound is not provided in the search results, a skilled chemist can reliably predict the key signals based on its structure and data from analogous compounds.[7]

-

¹H NMR : Expected signals would include a singlet for the acetyl methyl group (CH₃) around δ 2.2-2.3 ppm, a broad singlet for the amide proton (NH) around δ 7.4-8.0 ppm, and a complex multiplet system for the three aromatic protons on the benzene ring.

-

¹⁹F NMR : A single resonance is expected, with its chemical shift influenced by the adjacent acetamido and sulfonyl chloride groups. For comparison, the analogous 4-acetamidobenzenesulfonyl fluoride shows a ¹⁹F signal at δ 66.16 ppm.[7]

-

IR Spectroscopy : Key vibrational bands would confirm the presence of the functional groups: N-H stretching (amide) around 3300 cm⁻¹, C=O stretching (amide) around 1670 cm⁻¹, and two characteristic strong bands for the asymmetric and symmetric S=O stretching of the sulfonyl chloride group at approximately 1370 cm⁻¹ and 1180 cm⁻¹, respectively.

Synthesis and Mechanistic Insights

The preparation of aryl sulfonyl chlorides is a foundational reaction in organic synthesis. The most direct and industrially relevant method involves the electrophilic chlorosulfonation of an activated aromatic ring.

Recommended Synthetic Protocol: Chlorosulfonation of 3-Fluoroacetanilide

This protocol is adapted from the well-established synthesis of the non-fluorinated analog, p-acetamidobenzenesulfonyl chloride.[8] The acetamido group is a moderately activating ortho-, para-director, guiding the bulky chlorosulfonyl group to the sterically accessible position para to it.

Step-by-Step Methodology:

-

Reaction Setup : In a fume hood, equip a round-bottom flask with a mechanical stirrer and a gas outlet connected to a trap for acidic gases (HCl).

-

Reagent Charging : Charge the flask with chlorosulfonic acid (approx. 4-5 molar equivalents). Cool the flask in an ice-water bath to maintain a temperature of 10-15 °C.

-

Substrate Addition : Gradually add the starting material, 3-fluoroacetanilide (1.0 molar equivalent), in portions to the cooled, stirring chlorosulfonic acid. The rate of addition should be controlled to keep the internal temperature below 20 °C due to the exothermic nature of the reaction and significant HCl gas evolution.

-

Reaction Progression : Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C for 1-2 hours to ensure the reaction goes to completion.

-

Workup and Isolation : Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice. This step must be performed with extreme caution in a fume hood as the quenching of excess chlorosulfonic acid is highly exothermic and releases large volumes of HCl.

-

Product Collection : The solid product, 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

-

Purification : Wash the filter cake thoroughly with cold water to remove residual acids. The crude product can be dried and used directly for many applications or recrystallized from a suitable anhydrous solvent like benzene or toluene for higher purity.[8]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis.

Caption: Workflow for the synthesis of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is dominated by the reactivity of the sulfonyl chloride group.

The Sulfonyl Chloride Moiety: An Electrophilic Hub

The sulfur atom in the -SO₂Cl group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles.[1] A critical handling consideration is its reactivity with water, which leads to rapid hydrolysis to the corresponding sulfonic acid, releasing corrosive hydrochloric acid gas.[9] This necessitates the use of anhydrous conditions and storage in a moisture-free environment.[10]

Formation of Sulfonamides: A Cornerstone of Medicinal Chemistry

The most prominent reaction of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is its coupling with primary or secondary amines to form sulfonamides.[3] This reaction is typically carried out in an aprotic solvent in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

General Protocol for Sulfonamide Synthesis:

-

Dissolve the amine nucleophile (1.0 equivalent) and a non-nucleophilic base like pyridine or triethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (N₂ or Ar).

-

Cool the solution in an ice bath.

-

Add a solution of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride (1.0 equivalent) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Perform an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials, followed by extraction, drying, and purification of the final sulfonamide product, typically by column chromatography or recrystallization.[11]

Reaction Pathway Diagram

The versatility of the sulfonyl chloride group is depicted in its reactions with various common nucleophiles.

Caption: Key reactions of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride.

Application in Modern Drug Discovery

This building block is not just a reactive chemical; it is a tool for solving complex problems in drug design.

Strategic Role of the Fluoro-Substituted Sulfonamide Scaffold

The combination of features in this molecule addresses several key objectives in medicinal chemistry:

-

Metabolic Stability : The C-F bond is significantly stronger than a C-H bond. Introducing fluorine at the 3-position can block a potential site of metabolic oxidation (hydroxylation) by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[4]

-

Binding Interactions : The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O). These interactions are critical for anchoring a drug molecule into the binding pocket of a target protein.

-

Modulation of Acidity : The electron-withdrawing fluorine atom can lower the pKa of the nearby acetamido N-H proton, potentially altering its hydrogen bonding characteristics and overall molecular properties.

-

Conformational Control : The steric bulk and electronic nature of the fluorine can influence the preferred conformation of the molecule, which can be crucial for achieving high target selectivity.[4]

A Key Intermediate for Kinase Inhibitors

Protein kinases are a major class of drug targets, especially in oncology.[12] Many kinase inhibitors bind to the ATP-binding site of the enzyme. The development of selective inhibitors that can overcome resistance mutations is a major challenge.[13]

The 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride scaffold is ideally suited for constructing kinase inhibitors. After conversion to a sulfonamide, the acetamido group can form critical hydrogen bonds with the "hinge region" of the kinase, a common anchoring point for many inhibitors. The fluorinated phenyl ring can be directed towards other regions of the binding pocket, where the fluorine atom can enhance binding affinity and provide metabolic stability.[14] This building block provides a direct route to synthesize novel analogs of existing drugs or to explore new chemical space in the search for next-generation, highly selective, and mutation-resistant kinase inhibitors.

Safety, Handling, and Storage

Given its high reactivity, strict adherence to safety protocols is mandatory when working with this compound.

Hazard Profile

Based on safety data for closely related sulfonyl chlorides, 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is classified as a hazardous substance.[9][15]

-

Corrosive : The compound is corrosive to skin, eyes, and mucous membranes.[10]

-

Water Reactive : Reacts with water and moisture, potentially violently, to release corrosive hydrogen chloride gas.[9]

Recommended Handling Procedures

-

Always handle this compound inside a certified chemical fume hood.[10]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[17]

-

Avoid inhalation of dust and vapors.[10]

-

Ensure all glassware and solvents are anhydrous to prevent decomposition.

-

Have an appropriate spill kit and emergency eyewash/shower station readily accessible.

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from water and sources of moisture.

-

Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prolong shelf life and prevent degradation.[2][10]

Conclusion

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is more than a simple chemical intermediate; it is a sophisticated building block engineered for the demands of modern drug discovery. Its trifunctional nature—a reactive sulfonyl chloride for facile coupling, a strategically placed fluorine for pharmacokinetic modulation, and an acetamido group for targeted hydrogen bonding—provides medicinal chemists with a powerful tool to construct novel therapeutics. A comprehensive understanding of its chemical properties, reactivity, and handling requirements is essential for unlocking its full potential in the synthesis of next-generation pharmaceuticals, particularly in the competitive field of kinase inhibitor development.

References

-

Chemsrc. (n.d.). 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. Retrieved January 26, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 26, 2026, from [Link]

-

Al-Salama, Z., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. PMC. Retrieved January 26, 2026, from [Link]

-

Fisher Scientific. (2024). 4-Acetamidobenzenesulfonyl chloride - SAFETY DATA SHEET. Retrieved January 26, 2026, from [Link]

-

Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

De, S. (2014). Preparation of sulfonamides from N-silylamines. PMC - NIH. Retrieved January 26, 2026, from [Link]

-

Drug Discovery and Development. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methylbenzene-1-sulfonyl chloride. Retrieved January 26, 2026, from [Link]

-

Core. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved January 26, 2026, from [Link]

-

MDPI. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved January 26, 2026, from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.

-

ResearchGate. (n.d.). IR spectra of the standard P-ASC. Retrieved January 26, 2026, from [Link]

-

University of California, Berkeley. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved January 26, 2026, from [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved January 26, 2026, from [Link]

-

PubMed Central. (2024). Overcoming Secondary Mutations of Type II Kinase Inhibitors. Retrieved January 26, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 26, 2026, from [Link]

-

PubMed Central. (n.d.). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Retrieved January 26, 2026, from [Link]

Sources

- 1. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 2. 349-71-3|4-Acetamido-3-fluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. 4-Acetamidobenzenesulfonyl Chloride | 121-60-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8 | Chemsrc [chemsrc.com]

- 7. rsc.org [rsc.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overcoming Secondary Mutations of Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride, a key building block in medicinal chemistry. The strategic incorporation of a fluorine atom onto the 4-acetamidobenzenesulfonyl chloride framework significantly influences its chemical reactivity and the pharmacological properties of its derivatives. This document details the synthesis, characterization, and potential applications of this versatile reagent, with a particular focus on its role in the development of targeted therapeutics. Methodologies for its preparation via chlorosulfonation of 2-fluoroacetanilide are discussed, alongside a thorough analysis of its spectroscopic signature for unambiguous identification. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction: The Strategic Importance of Fluorinated Sulfonyl Chlorides in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological profiles. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with the reactive sulfonyl chloride functional group, a powerful tool for constructing sulfonamide linkages, the resulting fluorinated benzenesulfonyl chlorides become highly valuable synthons for drug discovery.

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is a prime example of such a strategically designed building block. The acetamido group provides a handle for further functionalization and can influence the molecule's solubility and interaction with biological systems. The fluorine atom, positioned ortho to the acetamido group, exerts a significant electronic effect on the aromatic ring, influencing the reactivity of the sulfonyl chloride and the acidity of the resulting sulfonamide. This guide will delve into the specific attributes of this molecule, providing researchers with the necessary knowledge to effectively utilize it in their synthetic endeavors.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is paramount for its effective use. While experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds.

Table 1: Physicochemical Properties of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride

| Property | Value | Source |

| Molecular Formula | C₈H₇ClFNO₃S | PubChem[1] |

| Molecular Weight | 251.66 g/mol | PubChem[1] |

| Appearance | Predicted: White to off-white solid | Inferred from related compounds[2] |

| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, Chloroform), insoluble in water | Inferred from related compounds[2] |

| SMILES | CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)F | PubChem[1] |

| InChI | InChI=1S/C8H7ClFNO3S/c1-5(12)11-8-3-2-6(4-7(8)10)15(9,13)14/h2-4H,1H3,(H,11,12) | PubChem[1] |

| InChIKey | CTELCYFLRNFINY-UHFFFAOYSA-N | PubChem[1] |

Note on CAS Number: There is ambiguity in the publicly available information regarding the CAS number for 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride. The isomer, 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride, is assigned CAS number 160233-26-1. Researchers should exercise caution and verify the identity of the compound through rigorous analytical characterization.

Spectroscopic Characterization

Unambiguous identification of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride relies on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the amide proton. The coupling patterns of the aromatic protons will be indicative of the 1,2,4-trisubstitution pattern, with additional coupling to the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the sulfonyl chloride and fluorine groups, and the electron-donating effect of the acetamido group.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching (amide): ~3300 cm⁻¹

-

C=O stretching (amide): ~1670 cm⁻¹

-

Asymmetric SO₂ stretching: ~1370 cm⁻¹

-

Symmetric SO₂ stretching: ~1180 cm⁻¹

-

C-F stretching: ~1200-1100 cm⁻¹

Mass spectrometry is a crucial tool for confirming the molecular weight of the compound. The predicted monoisotopic mass is 250.98192 Da[1]. The mass spectrum will also show a characteristic isotopic pattern for the presence of one chlorine atom.

Table 2: Predicted Mass Spectrometry Data for [M+H]⁺ Adduct

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 251.98920 | 145.3 |

Data sourced from PubChem[1].

Synthesis of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride

The most logical and established method for the synthesis of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is the electrophilic chlorosulfonation of 2-fluoroacetanilide. This approach is analogous to the industrial synthesis of 4-acetamidobenzenesulfonyl chloride from acetanilide[3][4].

Proposed Synthetic Pathway

The synthesis involves two main steps: the acetylation of 2-fluoroaniline to protect the amino group and direct the subsequent sulfonation, followed by the chlorosulfonation of the resulting 2-fluoroacetanilide.

Caption: Proposed synthesis of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride.

Experimental Protocol: A Guideline

The following is a generalized, field-proven protocol based on established procedures for the chlorosulfonation of acetanilides[5]. Note: This protocol should be optimized and validated in a laboratory setting.

Step 1: Acetylation of 2-Fluoroaniline

-

To a stirred solution of 2-fluoroaniline in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane), add acetic anhydride or acetyl chloride dropwise at a controlled temperature (typically 0-25 °C).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and isolate the 2-fluoroacetanilide product by filtration or extraction.

-

Purify the crude product by recrystallization.

Step 2: Chlorosulfonation of 2-Fluoroacetanilide

-

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as it evolves HCl gas.

-

To an excess of chlorosulfonic acid, cooled in an ice bath (0-5 °C), slowly add dry 2-fluoroacetanilide in portions with vigorous stirring. The acetamido group directs the electrophilic substitution to the para position. The fluorine atom is a weak ortho, para-director but is deactivating, so the reaction is primarily driven by the activating and directing effect of the acetamido group.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a specified period to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride will precipitate.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove excess acid.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Caption: Experimental workflow for the synthesis of the target molecule.

Applications in Drug Discovery and Development

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is a valuable intermediate for the synthesis of a wide range of sulfonamide-containing compounds with potential therapeutic applications. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, including antibacterials, diuretics, and anticancer agents.

Potential Therapeutic Targets:

-

Kinase Inhibitors: Many kinase inhibitors, such as those targeting BRAF (e.g., Dabrafenib, Vemurafenib) or VEGFR (e.g., Pazopanib), contain a sulfonamide linkage. While these specific drugs may not use this exact starting material, the synthesis of novel analogs could benefit from its unique substitution pattern[6][7][8].

-

Antimicrobial Agents: The sulfonamide pharmacophore is classic in antimicrobial drug discovery. Novel fluorinated sulfonamides derived from this intermediate could be explored for activity against drug-resistant bacterial strains.

-

Other Therapeutic Areas: The versatility of the sulfonamide group allows for its incorporation into a wide array of molecular scaffolds, making it a valuable tool for exploring new chemical space in various disease areas.

Safety, Handling, and Storage

As a sulfonyl chloride, 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is a reactive and corrosive compound that requires careful handling.

-

Hazards: It is expected to be a skin and eye irritant and may cause severe burns upon direct contact. It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid. Inhalation of dust may cause respiratory tract irritation[9].

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent hydrolysis.

Conclusion

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic combination of a reactive sulfonyl chloride, a directing and solubilizing acetamido group, and a modulating fluorine atom makes it an attractive starting material for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, empowering researchers to leverage its unique properties in the quest for new and improved medicines. Rigorous analytical verification of its identity and purity is essential for its successful application in complex synthetic pathways.

References

- Google Patents. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.

-

Asian Journal of Pharmaceutics. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. [Link]

- Google Patents. US20160068530A1 - Solid state forms of vemurafenib and vemurafenib salts.

- Google Patents.

-

ResearchGate. Synthetic pathway for Dabrafenib. [Link]

-

PubChemLite. 4-acetamido-3-fluorobenzene-1-sulfonyl chloride (C8H7ClFNO3S). [Link]

-

ResearchGate. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. [Link]

-

National Center for Biotechnology Information. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. [Link]

-

Semantic Scholar. Preparation and Characterization of Pazopanib Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Pre. [Link]

-

PubChem. N-Acetylsulfanilyl chloride. [Link]

-

Der Pharma Chemica. Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. [Link]

-

Patsnap. Method for producing p-acetamidobenzenesulfonyl chloride by double temperature zone two-stage method based on continuous flow reaction. [Link]

-

Google Patents. US20120309796A1 - (12) Patent Application Publication (10) Pub. No.: US 2012/0309796 A1. [Link]

- Google Patents.

-

Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]

-

U.S. Food and Drug Administration. 202806Orig1s000. [Link]

- Google Patents.

-

PubChem. 4-Acetamidobenzenesulfonyl chloride;4-aminobenzenesulfonamide. [Link]

- Google Patents.

-

PubMed. Synthesis and characterization of four process impurities in pazopanib. [Link]

-

ResearchGate. ORIGINAL PAPER An alternative synthetic process of -acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HCl. [Link]

- Google Patents. WO2016083956A1 - Substantially pure vemurafenib and its salts.

-

ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]

-

PubMed Central. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. [Link]

-

ResearchGate. Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. [Link]

-

National Center for Biotechnology Information. Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. [Link]

-

ResearchGate. (PDF) Preparation and Characterization of Pazopanib Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution. [Link]

-

Career Henan Chemical Co. 3-FLUOROBENZENESULFONYL CHLORIDE. [Link]

-

National Center for Biotechnology Information. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. [Link]

-

SIELC Technologies. 4-(Acetylamino)benzenesulfonyl chloride. [Link]

Sources

- 1. PubChemLite - 4-acetamido-3-fluorobenzene-1-sulfonyl chloride (C8H7ClFNO3S) [pubchemlite.lcsb.uni.lu]

- 2. CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 3. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 4. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Alfa Aesar 4-Acetamidobenzenesulfonyl chloride, 98+% 250 g | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.fi]

An In-depth Technical Guide to 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride that serves as a crucial building block in medicinal chemistry and drug discovery. Its molecular structure, featuring a reactive sulfonyl chloride group, an acetamido moiety, and a fluorine atom, provides a unique combination of properties that are highly valuable for the synthesis of complex organic molecules, particularly sulfonamide derivatives. The molecular weight of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is 251.66 g/mol . This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug development, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is essential for its effective use in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClFNO₃S | |

| Molecular Weight | 251.66 g/mol | |

| CAS Number | 349-71-3 | |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Expected to be soluble in organic solvents like dichloromethane and chloroform, and insoluble in water. | |

| Storage | Inert atmosphere, room temperature. |

Synthesis of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride

The synthesis of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride can be achieved through a well-established two-step process involving the chlorosulfonation of a substituted acetanilide. This method is analogous to the synthesis of the non-fluorinated counterpart, p-acetamidobenzenesulfonyl chloride.[1][2]

Reaction Scheme

Caption: Synthesis of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride.

Step-by-Step Experimental Protocol

Materials:

-

2-Fluoroacetanilide

-

Chlorosulfonic acid (freshly distilled is recommended for optimal results)[3]

-

Thionyl chloride

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Chlorosulfonation: In a flask equipped with a stirrer and under a fume hood, carefully add 2-fluoroacetanilide in portions to an excess of chlorosulfonic acid at a controlled temperature, typically between 0-10°C. The mixture is then allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by the cessation of hydrogen chloride gas evolution.[3]

-

Work-up of Sulfonic Acid: The reaction mixture is cautiously poured onto crushed ice with vigorous stirring to decompose the excess chlorosulfonic acid. The resulting precipitate, 4-acetamido-3-fluorobenzenesulfonic acid, is collected by filtration and washed with cold water.

-

Chlorination: The crude sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is typically heated to reflux until the evolution of sulfur dioxide and hydrogen chloride ceases.

-

Final Work-up and Purification: The excess thionyl chloride is removed under reduced pressure. The residue is then dissolved in an organic solvent like dichloromethane, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride. Further purification can be achieved by recrystallization from a suitable solvent system.

Characterization

The identity and purity of the synthesized 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetyl methyl protons, and the amide proton. The aromatic signals will exhibit splitting patterns influenced by the fluorine and sulfonyl chloride substituents.

-

¹³C NMR: The carbon NMR will show distinct peaks for each carbon atom in the molecule.

-

¹⁹F NMR: A singlet is expected for the fluorine atom, with its chemical shift providing information about its electronic environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the acetyl group, and the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl chloride group. For the related compound p-acetamidobenzenesulfonyl chloride, characteristic peaks are observed at 1371.1 cm⁻¹ and 1170.3 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Predicted mass-to-charge ratios for various adducts of 4-acetamido-3-fluorobenzene-1-sulfonyl chloride have been calculated.[4] For example, the [M+H]⁺ ion is predicted at m/z 251.98920.[4]

Reactivity and Applications in Drug Discovery

The synthetic utility of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride stems from the high reactivity of the sulfonyl chloride group, making it an excellent electrophile for reactions with nucleophiles.

Synthesis of Sulfonamides

The primary application of this compound is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The reaction involves the nucleophilic attack of a primary or secondary amine on the sulfonyl chloride, leading to the formation of a stable sulfonamide linkage.[5]

Caption: General reaction for the synthesis of sulfonamides.

The presence of the fluorine atom ortho to the sulfonyl chloride group can influence the reactivity of the molecule. While ortho-alkyl groups have been shown to sometimes accelerate the rate of nucleophilic substitution on arenesulfonyl chlorides due to steric compression, the strongly electron-withdrawing nature of fluorine is also expected to impact the electrophilicity of the sulfur atom.[6] This modulation of reactivity can be exploited by medicinal chemists to fine-tune the synthesis of target molecules.

Role in Medicinal Chemistry

The incorporation of the 4-acetamido-3-fluorophenylsulfonyl moiety into drug candidates can offer several advantages:

-

Improved Pharmacokinetic Properties: The fluorine atom can block sites of metabolic oxidation, leading to increased metabolic stability and a longer half-life of the drug.[7]

-

Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, thereby increasing the binding affinity and potency of the drug.

-

Modulation of Physicochemical Properties: The acetamido group can act as a hydrogen bond donor and acceptor, influencing the solubility and permeability of the molecule.

Safety and Handling

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions.

-

Hazards: It is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also be harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling this compound.[9]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[9] It is moisture-sensitive.[10]

-

In case of exposure:

-

Skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[9]

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.

-

Conclusion

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is a valuable and versatile building block for the synthesis of sulfonamides and other complex organic molecules in the field of drug discovery. Its unique combination of a reactive sulfonyl chloride group with a fluorinated and acetylated aromatic ring allows for the creation of novel compounds with potentially improved pharmacological profiles. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the research and development of new therapeutic agents.

References

- CN113636961A. (2021). Preparation method of p-acetamidobenzenesulfonyl chloride.

-

PubChemLite. (n.d.). 4-acetamido-3-fluorobenzene-1-sulfonyl chloride (C8H7ClFNO3S). Retrieved from [Link]

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 4-Acetamidobenzenesulfonyl chloride.

- Bentley, T. W., Jones, R. O., & St-Amant, A. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals.

-

PrepChem.com. (n.d.). Synthesis of 4-Acetamidobenzenesulfonyl chloride. Retrieved from [Link]

- Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals.

- Siritron, S., Riyajan, S., & Pompimon, W. (2018).

- TCI Chemicals. (2024). SAFETY DATA SHEET: 4-Acetamidobenzenesulfonyl Chloride.

-

Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

- Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428.

-

Career Henan Chemical Co. (n.d.). 3-FLUOROBENZENESULFONYL CHLORIDE. Retrieved from [Link]

- Macmillan Group - Princeton University. (2023).

- MilliporeSigma. (2025).

-

PharmaCompass.com. (n.d.). 3-fluorobenzenesulphonyl chloride. Retrieved from [Link]

-

SIELC Technologies. (2018). 4-(Acetylamino)benzenesulfonyl chloride. Retrieved from [Link]

-

NIST WebBook. (n.d.). N-Acetylsulfanilyl chloride. Retrieved from [Link]

- Synthesis of sulfonyl chloride substr

- The Synthesis of Functionalised Sulfonamides. (n.d.). The world's largest collection of open access research papers.

- Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed.

- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.).

- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET: 3-Fluorobenzenesulfonyl chloride.

-

ResearchGate. (n.d.). IR spectra of the standard P-ASC. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with.... Retrieved from [Link]

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).

-

PubChem. (n.d.). 4-Acetamidobenzenesulfonyl chloride;4-aminobenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. Retrieved from [Link]

-

Alfa Aesar. (n.d.). 4-Acetamidobenzenesulfonyl chloride, 98+%. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

Sources

- 1. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. PubChemLite - 4-acetamido-3-fluorobenzene-1-sulfonyl chloride (C8H7ClFNO3S) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. Alfa Aesar 4-Acetamidobenzenesulfonyl chloride, 98+% 250 g | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.fi]

reactivity of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride

An In-Depth Technical Guide to the Reactivity of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride

Abstract

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride stands as a pivotal intermediate in contemporary synthetic and medicinal chemistry. Its utility stems from a finely balanced reactivity profile, governed by the interplay of three distinct functional moieties on the aromatic scaffold: the highly electrophilic sulfonyl chloride group, the ortho, para-directing acetamido group, and the inductively powerful fluoro substituent. This guide provides a comprehensive analysis of the compound's reactivity, offering mechanistic insights, validated experimental protocols, and a discussion of its strategic application in drug discovery. Designed for researchers and drug development professionals, this document elucidates the causality behind its chemical behavior, empowering chemists to leverage this versatile building block to its full potential.

Introduction and Physicochemical Profile

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride (CAS No. 349-71-3) is a substituted aromatic sulfonyl chloride. Its structure is primed for selective transformations, making it a valuable precursor for creating diverse molecular architectures, particularly those incorporating the sulfonamide functional group—a privileged scaffold in pharmaceutical science.[1][2] The reactivity of the sulfonyl chloride is the central feature, but it is significantly modulated by the electronic contributions of the other ring substituents. Understanding these influences is critical for predicting reaction outcomes and optimizing conditions.

Table 1: Physicochemical Properties of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride

| Property | Value | Reference |

| CAS Number | 349-71-3 | [3] |

| Molecular Formula | C₈H₇ClFNO₃S | [3] |

| Molecular Weight | 251.66 g/mol | [3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents (e.g., DCM, Chloroform); insoluble in water | [1] |

| Storage | Store under an inert atmosphere at room temperature | [3] |

Analysis of Reactivity: The Interplay of Substituent Effects

The reactivity of the title compound is not merely the sum of its parts but a synergistic outcome of the electronic effects of its substituents. The sulfonyl chloride is the primary reaction site, while the acetamido and fluoro groups act as control elements.

Caption: Electronic contributions of substituents.

-

The Sulfonyl Chloride (-SO₂Cl): This group is a powerful electrophile. The sulfur atom is in a high oxidation state and is bonded to three highly electronegative atoms (two oxygens, one chlorine), creating a significant partial positive charge. This makes it an excellent target for nucleophiles. It is a strongly deactivating, meta-directing group in the context of further electrophilic aromatic substitution, though its primary role here is as a leaving group in nucleophilic substitution.

-

The 3-Fluoro (-F) Substituent: Positioned ortho to the reactive center, the fluorine atom exerts a profound influence. Its dominant feature is a powerful inductive electron-withdrawing effect (-I), which pulls electron density from the ring and, critically, from the sulfur atom of the sulfonyl chloride group. This effect significantly increases the electrophilicity of the sulfur, making the molecule more reactive toward nucleophiles compared to its non-fluorinated counterpart. While halogens are deactivating overall, they are ortho, para-directors in electrophilic substitution reactions due to a weaker resonance donation (+R) effect.[4]

-

The 4-Acetamido (-NHCOCH₃) Substituent: This group is an ortho, para-director. The lone pair of electrons on the nitrogen atom can be donated into the aromatic ring via resonance (+R effect), which is an activating effect.[5] However, this activating ability is tempered because the lone pair also participates in resonance with the adjacent carbonyl group. This delocalization, combined with the inductive pull of the nitrogen and oxygen atoms, makes the acetamido group less activating than a simple amino (-NH₂) group.[5][6]

Synergistic Effect: The combined influence of these groups creates a highly reactive yet selective reagent. The acetamido group activates the ring system while the ortho-fluoro group "supercharges" the electrophilicity of the sulfonyl chloride. This electronic tuning is a key feature exploited in synthetic design.

Principal Reaction Pathway: Sulfonamide Synthesis

The most prominent and synthetically valuable reaction of 4-acetamido-3-fluorobenzene-1-sulfonyl chloride is its reaction with primary or secondary amines to form sulfonamides.[7][8] This transformation is a cornerstone of medicinal chemistry.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the expulsion of the chloride ion, which is an excellent leaving group.

Caption: General mechanism for sulfonamide formation.

The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic. Therefore, the reaction is almost always conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to act as an acid scavenger.[9]

Causality in Experimental Design

-

Choice of Solvent: Anhydrous, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are required. Protic solvents like water or alcohols would compete as nucleophiles, leading to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid or formation of sulfonic esters, respectively.[1]

-

Role of the Base: A base is essential to neutralize the HCl byproduct. This prevents the protonation and deactivation of the amine nucleophile and drives the reaction to completion. Tertiary amines like triethylamine or pyridine are ideal as they are non-nucleophilic and will not compete with the substrate amine.

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exotherm, particularly with highly reactive amines, and then allowed to warm to room temperature to ensure completion.

Validated Experimental Protocol: A Case Study

This protocol describes a reliable method for the synthesis of a model sulfonamide using morpholine as the nucleophile. It serves as a self-validating template that can be adapted for other amines.

Caption: Experimental workflow for sulfonamide synthesis.

Materials & Equipment:

-

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride (1.0 eq)

-

Morpholine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (aq.), Saturated Sodium Chloride (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

-

Nucleophile Addition: Add morpholine (1.1 eq) dropwise over 5-10 minutes. Ensure the internal temperature does not rise significantly.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by adding 1M HCl (aq.). Transfer the mixture to a separatory funnel and separate the layers.

-

Washing: Wash the organic layer sequentially with water and then brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel to afford the pure sulfonamide product.

Strategic Importance in Drug Discovery

The title compound is more than a simple reagent; it is a strategic tool for drug development.

-

Access to Chemical Diversity: The robust nature of sulfonamide formation allows for the reaction of this sulfonyl chloride with a vast array of primary and secondary amines, enabling the rapid generation of compound libraries for high-throughput screening.

-

Pharmacophore Introduction: The sulfonamide group is a key pharmacophore that can act as a hydrogen bond donor and acceptor, often playing a critical role in binding to biological targets such as enzymes and receptors.[2]

-

Fine-Tuning Molecular Properties: The specific substituents on the aromatic ring are crucial. The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can increase binding affinity through favorable electronic interactions.[10] The acetamido group provides an additional point for hydrogen bonding and can be used to modulate the overall polarity and solubility of the final molecule.

Conclusion

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is a sophisticated synthetic intermediate whose reactivity is precisely controlled by its unique substitution pattern. The powerful electrophilicity of the sulfonyl chloride, enhanced by the ortho-fluoro substituent, makes it highly susceptible to nucleophilic attack, primarily by amines, to efficiently generate sulfonamides. The para-acetamido group further modulates the electronic properties of the system. A thorough understanding of these principles, as detailed in this guide, allows chemists to predictably and effectively utilize this reagent in the rational design and synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

-

Liu, J., Hou, S., & Xu, J. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2378-2389. [Link]

-

Chemsrc. 4-Acetamidobenzenesulfonyl chloride | CAS#:121-60-8. [Link]

-

PubChem. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588. [Link]

-

PubChem. 3-Fluoro-4-methylbenzene-1-sulfonyl chloride | C7H6ClFO2S | CID 2778600. [Link]

-

Kaboudin, B., & Yamamoto, H. (2002). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 43(45), 8133-8135. [Link]

-

Chemistry Stack Exchange. Directional nature of the acetamido group in electrophilic substitution reaction. [Link]

-

Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). The activating effect of fluorine in electrophilic aromatic substitution. Journal of the Chemical Society B: Physical Organic, 10, 1923-1931. [Link]

-

SciELO México. The Role of the CH/π Weak Interaction in the Geometrical Conformation: An Aromatic Acetamide Derivative System as an Example. [Link]

-

Wikipedia. Electrophilic fluorination. [Link]

-

ResearchGate. Which catalyst is the most efficient in the synthesis of sulfonamide?. [Link]

-

Chemistry Stack Exchange. Electrophilic aromatic substitution with fluorine. [Link]

-

Brainly.com. Explain why the acetamido group is an ortho, para-directing group. Why is it less effective.... [Link]

-

University of California, Berkeley. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

Hone, C. A., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(1), 114-121. [Link]

- Google Patents. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.

-

Grokipedia. Electrophilic fluorination. [Link]

-

American Chemical Society. Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. [Link]

-

Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

-

National Institutes of Health. Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. [Link]

- Google Patents. CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.

-

Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1446. [Link]

-

ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

-

Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]

-

ResearchGate. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]

Sources

- 1. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]

- 2. Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 349-71-3|4-Acetamido-3-fluorobenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. brainly.com [brainly.com]

- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

solubility of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Synthesis and Development

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is a key intermediate in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a decorated aromatic ring, makes it a valuable building block for synthesizing a range of sulfonamide-based therapeutic agents. The fluorine substituent is of particular interest, as its incorporation into drug candidates can significantly modulate metabolic stability, binding affinity, and bioavailability.

The success of any synthetic route involving this intermediate hinges on a thorough understanding of its solubility characteristics. Proper solvent selection is paramount for achieving optimal reaction kinetics, simplifying purification processes, enabling effective isolation, and controlling crystalline forms. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the theoretical and practical aspects of the solubility of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride, offering field-proven insights and methodologies for its handling and application.

Part 1: Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guide; polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.

Molecular Structure Analysis

The structure of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride contains several key functional groups that determine its overall polarity and potential for intermolecular interactions:

-

Sulfonyl Chloride Group (-SO₂Cl): This is a highly polar and electrophilic group. The strong electron-withdrawing nature of the oxygen and chlorine atoms creates a significant dipole moment.

-

Acetamido Group (-NHCOCH₃): This amide group is also polar and is capable of acting as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the C=O oxygen). This is a critical feature for its interaction with protic and other hydrogen-bonding solvents.

-

Fluorine Atom (-F): As the most electronegative element, the fluorine atom is a strong electron-withdrawing group. Its presence ortho to the acetamido group modulates the electronic distribution of the aromatic ring and can participate in weak hydrogen bonding as an acceptor.

-

Benzene Ring: The aromatic ring itself is largely nonpolar and contributes to van der Waals interactions.

The combination of these groups results in a molecule with a considerable overall dipole moment, suggesting that it will be more soluble in polar solvents than in nonpolar ones.

Caption: Experimental workflow for solubility determination via the shake-flask method.

Detailed Step-by-Step Methodology

Objective: To determine the solubility (in mg/mL or mol/L) of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride in a selected organic solvent at a constant temperature.

Materials:

-

4-Acetamido-3-fluorobenzene-1-sulfonyl chloride (high purity)

-

Selected organic solvents (HPLC grade)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated pipettes

-

Syringes and 0.22 µm PTFE syringe filters

-

HPLC system with a UV detector

-

Volumetric flasks

Protocol:

-

Preparation of Standard Solutions for Calibration:

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent (e.g., acetonitrile) in which the compound is freely soluble. This is your stock solution.

-

Perform a serial dilution of the stock solution to prepare at least five calibration standards of known concentrations.

-

Causality: A multi-point calibration curve is essential for accurate quantification by HPLC, ensuring the response is linear over the expected concentration range of the solubility samples.

-

-

Sample Preparation (in triplicate):

-

Add an excess amount of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride (e.g., 50-100 mg) to a 20 mL vial. The key is to ensure solid is present after equilibration.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired test solvent into the vial.

-

Seal the vial tightly.

-

Trustworthiness: Running the experiment in triplicate provides statistical confidence in the final result and helps identify any anomalous measurements.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

-

Allow the samples to equilibrate for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached.

-

Expertise: Equilibrium is achieved when the rate of dissolution equals the rate of precipitation. A sufficient equilibration time is critical for measuring thermodynamic solubility. Visual confirmation of undissolved solid must be made.

-

-

Sample Isolation:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Carefully draw the supernatant into a syringe, avoiding any solid particles.

-

Attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean vial.

-

Causality: Filtration is a critical step to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility. The filter material (PTFE) should be chemically compatible with the solvent.

-

-

Quantification by HPLC:

-

Accurately dilute a known volume of the filtered saturated solution with the mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve.

-

Inject the calibration standards and the diluted samples onto the HPLC system.

-

Integrate the peak area corresponding to the compound.

-

Trustworthiness: A validated HPLC method with a clear peak for the analyte ensures that the measurement is specific and not confounded by impurities or degradation products.

-

-

Calculation:

-

Using the linear regression equation from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Report the average and standard deviation of the triplicate measurements.

-

Part 4: The Role of Computational Predictive Models

In modern drug development, computational methods are increasingly used to predict physicochemical properties like solubility, accelerating the design and selection of promising compounds. [1][2]While a full computational study is beyond the scope of this guide, it is important for researchers to be aware of these powerful tools.

Models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) or machine learning algorithms trained on large datasets can provide useful estimates of solubility. [3][4]These models work by calculating molecular descriptors (such as surface polarity, hydrogen bonding capacity, and molecular size) and correlating them with experimental solubility data. For a novel compound like 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride, these predictions can help prioritize which solvents to screen experimentally, saving time and resources.

Conclusion

A comprehensive understanding of the solubility of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is indispensable for its effective use in research and development. While direct experimental data is sparse, a robust solubility profile can be inferred from its molecular structure and data from its non-fluorinated analogue. The compound is predicted to be most soluble in polar aprotic solvents. For definitive quantitative data, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and scientifically sound methodology. By combining theoretical understanding with rigorous experimental validation, researchers can confidently select optimal solvent systems, streamlining synthetic processes and accelerating the development of new chemical entities.

References

-

Solubility of Things. (n.d.). 4-Acetylaminobenzenesulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-acetamido-3-fluorobenzene-1-sulfonyl chloride. Retrieved from [Link]

-

Ishida, T., & Hirata, F. (2005). Prediction of solubility of drugs by conductor-like screening model for real solvents. Chemical and Pharmaceutical Bulletin, 53(9), 1168-1172. Retrieved from [Link]

- Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

-

ChemSrc. (2023). 4-Acetamidobenzenesulfonyl chloride. Retrieved from [Link]

-

Alfa Aesar. (n.d.). 4-Acetamidobenzenesulfonyl chloride, 98+%. Retrieved from [Link]

-

MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

-

NIH. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Retrieved from [Link]

-

ChemRxiv. (2024). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. PubChemLite - 4-acetamido-3-fluorobenzene-1-sulfonyl chloride (C8H7ClFNO3S) [pubchemlite.lcsb.uni.lu]

The Strategic deployment of 4-Acetamido-3-fluorobenzene-1-sulfonyl Chloride in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride (CAS 349-71-3), a fluorinated aromatic sulfonyl chloride with significant, yet underexplored, potential in medicinal chemistry. While direct applications in late-stage clinical candidates are not extensively documented in publicly available literature, its structural features—a reactive sulfonyl chloride handle, a hydrogen-bond-donating acetamido group, and a strategically positioned fluorine atom—make it a highly valuable building block for the synthesis of novel therapeutic agents. This guide will dissect the molecule's chemical attributes, propose its potential applications in the design of targeted therapies, particularly kinase inhibitors, and provide a detailed protocol for its utilization in the synthesis of sulfonamide derivatives.

Introduction: The Architectural Significance of a Multifunctional Building Block

In the landscape of contemporary drug discovery, the rational design of small molecule inhibitors hinges on the availability of versatile chemical scaffolds. 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride emerges as a compound of interest due to the convergence of three key functional and structural motifs within a single, readily accessible molecule.

-

The Sulfonyl Chloride Moiety: This highly reactive functional group serves as a linchpin for the facile introduction of a sulfonamide linkage, a cornerstone of numerous approved drugs.[1][2] The sulfonamide group is a bioisostere for amides and can act as a hydrogen bond donor and acceptor, contributing significantly to ligand-target interactions.

-

The Acetamido Group: The presence of the N-acetyl group provides a crucial hydrogen bond donor and acceptor, influencing the molecule's solubility and its ability to form key interactions within a protein's binding pocket.

-

The Ortho-Fluoro Substituent: The strategic placement of a fluorine atom ortho to the sulfonyl chloride group is of paramount importance. Fluorine's high electronegativity can modulate the pKa of the resulting sulfonamide's N-H bond, potentially enhancing its hydrogen bonding capabilities.[3] Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to improve metabolic stability, enhance binding affinity, and fine-tune lipophilicity.[3]

This guide will explore the untapped potential of this trifunctional reagent, offering insights into its application for the synthesis of novel chemical entities with therapeutic promise.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride is essential for its effective utilization in synthesis.

| Property | Value | Source |

| CAS Number | 349-71-3 | [4][5] |

| Molecular Formula | C₈H₇ClFNO₃S | [4][5] |

| Molecular Weight | 251.66 g/mol | [4][5] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM, DMF) | General Knowledge |

| Reactivity | Highly reactive towards nucleophiles (amines, alcohols, phenols) | General Knowledge |